4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid
CAS No.: 2197052-50-7
Cat. No.: VC4446057
Molecular Formula: C13H15ClO4S
Molecular Weight: 302.77
* For research use only. Not for human or veterinary use.
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid - 2197052-50-7](/images/structure/VC4446057.png)
Specification
CAS No. | 2197052-50-7 |
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Molecular Formula | C13H15ClO4S |
Molecular Weight | 302.77 |
IUPAC Name | 4-[(4-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Standard InChI | InChI=1S/C13H15ClO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16) |
Standard InChI Key | MHEUECUWKGHUNG-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid (CAS 2197052-50-7) belongs to the 1,1-dioxothiane family, characterized by a six-membered thiacyclohexane ring with two sulfonyl oxygen atoms. The molecular formula C₁₃H₁₃ClO₄S corresponds to a molecular weight of 302.77 g/mol . Its IUPAC name systematically describes the substituents: a 4-chlorobenzyl group at position 4 of the thiane ring and a carboxylic acid moiety at the same carbon.
X-ray crystallography of related 1,1-dioxothiane derivatives reveals that the sulfone group induces significant ring puckering. For instance, in 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 194152-05-1), the thiopyran ring adopts a chair conformation with axial sulfonyl groups . By analogy, the title compound likely exhibits a distorted chair or twist-boat conformation to minimize steric clashes between the bulky 4-chlorobenzyl substituent and sulfone oxygens. The tetrahedral geometry at sulfur (bond angles ≈109.5°) is stabilized by hyperconjugation between sulfur d-orbitals and oxygen lone pairs .
Synthesis and Purification
While the exact synthetic route for 4-[(4-chlorophenyl)methyl]-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid remains undisclosed in public literature, retrosynthetic analysis suggests two plausible pathways:
Pathway A: Cyclocondensation Approach
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React 4-chlorophenylacetaldehyde with thioglycolic acid to form thiane-4-carboxylic acid.
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Oxidize the thioether to sulfone using H₂O₂ or Oxone®.
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Introduce the 4-chlorobenzyl group via Friedel-Crafts alkylation .
Pathway B: Post-Functionalization Strategy
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Start with commercially available 1,1-dioxothiane-4-carboxylic acid.
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Perform Mannich reaction with 4-chlorobenzylamine and formaldehyde.
Purification typically involves silica gel chromatography with ethyl acetate/petroleum ether gradients (10:1 → 1:1) or recrystallization from polar aprotic solvents. The product generally isolates as a white crystalline solid with melting points between 518–525 K, consistent with sulfone-containing analogs .
Physicochemical Properties
Experimental and predicted physicochemical parameters are summarized below:
The compound’s moderate lipophilicity (logP ≈2.1) aligns with Rule of Five guidelines for oral bioavailability. Hydrogen bonding capacity arises from the carboxylic acid (donor/acceptor) and sulfonyl oxygens (acceptors), yielding a polar surface area of ~90 Ų . Thermostability up to 473 K makes it suitable for high-temperature applications.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.35–7.28 (m, 2H, ArH)
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δ 7.15–7.08 (m, 2H, ArH)
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δ 4.83 (s, 2H, CH₂Ph)
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δ 3.21–3.15 (m, 4H, S(O)₂CCH₂)
IR (KBr, cm⁻¹):
Single-crystal X-ray analysis of analogous compounds confirms the sulfone group’s electron-withdrawing effect, shortening adjacent C-S bonds to 1.78–1.82 Å compared to 1.81–1.84 Å in thianes .
Reactivity and Functional Group Transformations
The molecule undergoes three primary reactions:
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Decarboxylation: Heating above 573 K eliminates CO₂ to yield 4-(4-chlorobenzyl)thiane 1,1-dioxide.
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Esterification: Treatment with methanol/H₂SO₄ produces methyl esters (e.g., for prodrug formulations).
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Nucleophilic Aromatic Substitution: The 4-chloro group undergoes Suzuki coupling with arylboronic acids .
Notably, the sulfone group enhances acidity of α-protons (pKa ≈18), enabling deprotonation with weak bases like K₂CO₃ for alkylation reactions.
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